molecular formula C26H28BrNO6 B15036048 Diethyl 4-(5-bromo-2-methoxyphenyl)-1-(4-ethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Diethyl 4-(5-bromo-2-methoxyphenyl)-1-(4-ethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B15036048
M. Wt: 530.4 g/mol
InChI Key: UKKNCPIZWHMRDY-UHFFFAOYSA-N
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Description

3,5-DIETHYL 4-(5-BROMO-2-METHOXYPHENYL)-1-(4-ETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound belonging to the dihydropyridine class. This compound is characterized by its unique structure, which includes ethyl, bromo, methoxy, and ethoxy functional groups attached to a dihydropyridine core. Dihydropyridines are known for their diverse applications, particularly in medicinal chemistry as calcium channel blockers.

Preparation Methods

The synthesis of 3,5-DIETHYL 4-(5-BROMO-2-METHOXYPHENYL)-1-(4-ETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction conditions often require a solvent such as ethanol and a catalyst like acetic acid. Industrial production methods may involve optimization of these conditions to enhance yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the dihydropyridine core.

    Substitution: The bromo and methoxy groups can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3,5-DIETHYL 4-(5-BROMO-2-METHOXYPHENYL)-1-(4-ETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a model compound to study reaction mechanisms and synthetic methodologies.

    Biology: Its interactions with biological molecules are studied to understand its potential as a drug candidate.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-DIETHYL 4-(5-BROMO-2-METHOXYPHENYL)-1-(4-ETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets. In medicinal applications, it may act as a calcium channel blocker by binding to the L-type calcium channels in the cell membrane, inhibiting calcium influx, and thereby reducing muscle contraction and blood pressure. The pathways involved include the modulation of intracellular calcium levels and the downstream effects on cellular functions.

Comparison with Similar Compounds

Compared to other dihydropyridine derivatives, 3,5-DIETHYL 4-(5-BROMO-2-METHOXYPHENYL)-1-(4-ETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific functional groups, which confer distinct chemical and biological properties. Similar compounds include:

    Nifedipine: A well-known calcium channel blocker used in the treatment of hypertension.

    Amlodipine: Another calcium channel blocker with a longer duration of action.

    Felodipine: Known for its high vascular selectivity. The uniqueness of 3,5-DIETHYL 4-(5-BROMO-2-METHOXYPHENYL)-1-(4-ETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE lies in its potential for specific applications based on its structural attributes.

Properties

Molecular Formula

C26H28BrNO6

Molecular Weight

530.4 g/mol

IUPAC Name

diethyl 4-(5-bromo-2-methoxyphenyl)-1-(4-ethoxyphenyl)-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C26H28BrNO6/c1-5-32-19-11-9-18(10-12-19)28-15-21(25(29)33-6-2)24(22(16-28)26(30)34-7-3)20-14-17(27)8-13-23(20)31-4/h8-16,24H,5-7H2,1-4H3

InChI Key

UKKNCPIZWHMRDY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=C(C(C(=C2)C(=O)OCC)C3=C(C=CC(=C3)Br)OC)C(=O)OCC

Origin of Product

United States

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